molecular formula C12H17NO B1526783 2-(Benzylamino)-2-cyclopropylethan-1-ol CAS No. 776315-65-2

2-(Benzylamino)-2-cyclopropylethan-1-ol

Cat. No.: B1526783
CAS No.: 776315-65-2
M. Wt: 191.27 g/mol
InChI Key: DZDKMEPDTJSHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-2-cyclopropylethan-1-ol is a secondary alcohol featuring a cyclopropane ring and a benzylamino substituent. It is structurally characterized by the presence of a hydroxyl (-OH) group and a benzylamine moiety attached to adjacent carbons of a cyclopropane ring. This compound is available as a hydrochloride salt (C₁₂H₁₈ClNO) with a purity of ≥95%, as reported in commercial inventories .

Properties

IUPAC Name

2-(benzylamino)-2-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-12(11-6-7-11)13-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDKMEPDTJSHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776315-65-2
Record name 2-(benzylamino)-2-cyclopropylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in melanoma cells, the compound inhibits melanin production by reducing the activity of tyrosinase and downregulating the expression of melanogenesis-associated proteins. This suggests that this compound can alter gene expression and impact cellular metabolism, potentially making it useful in treating hyperpigmentation disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of tyrosinase, binding to the enzyme’s active site and preventing substrate access. This inhibition leads to a decrease in melanin production. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress within cells. These molecular interactions highlight the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively inhibit tyrosinase activity and reduce melanin production without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including oxidative stress and cellular damage. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes facilitate the compound’s excretion from the body and may influence its pharmacokinetics and bioavailability. Understanding these pathways is essential for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound may utilize amino acid transporters to cross cellular membranes and reach its target sites. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects. These transport mechanisms are critical for the compound’s efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm, mitochondria, or endoplasmic reticulum, where it interacts with enzymes and other biomolecules. This localization is essential for its role in modulating cellular processes and achieving therapeutic effects.

Biological Activity

2-(Benzylamino)-2-cyclopropylethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N, and it features a benzylamino group attached to a cyclopropyl moiety. This structure contributes to its chiral properties, which are critical in pharmacodynamics and drug design.

Key Structural Features:

  • Benzylamino Group: Enhances lipophilicity and potential receptor interactions.
  • Cyclopropyl Moiety: Provides unique steric properties that can influence biological activity.

Pharmacological Potential

Research indicates that this compound exhibits activity as a GPCR (G-protein coupled receptor) agonist. GPCRs play essential roles in various physiological processes, making them significant targets in drug development. This compound has been investigated for its potential applications in treating obesity and diabetes by modulating GPCR activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
GPCR AgonismModulates receptors involved in metabolic pathways
Anticancer ActivityPotential interactions with tubulin proteins
Neuroprotective EffectsPossible protective effects in neurodegenerative models

The mechanism of action for this compound involves its interaction with specific receptors. For instance, docking studies have suggested that similar compounds bind to the podophyllotoxin pocket of gamma tubulin, which may underlie their anticancer properties . Furthermore, the compound's ability to act as a GPCR agonist suggests it may influence various signaling pathways related to metabolism and appetite regulation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Benzylamine: Reacting benzyl chloride with ammonia.
  • Cyclopropanation: Utilizing cyclopropanation techniques to introduce the cyclopropyl group.
  • Final Hydroxylation: Converting the intermediate into the final alcohol product through reduction methods.

Study on Anticancer Activity

A study explored the anticancer properties of this compound using cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against various cancer types, suggesting its potential as a lead compound for further development .

Research on Metabolic Regulation

Another investigation focused on the compound's role as a GPCR agonist in metabolic regulation. The findings demonstrated that treatment with this compound led to reduced food intake and weight loss in animal models, highlighting its therapeutic potential for obesity management .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₇NO
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : 2-(benzylamino)-2-cyclopropylethanol

The compound's structure allows for diverse chemical transformations, making it a versatile candidate for research and development in pharmaceuticals. Its chiral center contributes to its stereochemical properties, which are essential in drug design and efficacy.

Pharmaceutical Development

The primary application of 2-(Benzylamino)-2-cyclopropylethan-1-ol lies in its potential as a pharmaceutical agent. The compound has been studied for its biological activities, particularly in the context of:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structural features may exhibit effects on neurotransmitter systems, indicating potential antidepressant properties.
  • Analgesic Properties : Given its amine functional group, this compound could be explored for pain relief applications, potentially acting on pain pathways.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to participate in electrophilic aromatic substitution reactions enhances its utility in creating derivatives with enhanced biological activity.

Biochemical Studies

Interaction studies focusing on this compound are crucial for understanding its pharmacodynamics and pharmacokinetics. Research often involves:

  • Binding Studies : Investigating how the compound interacts with specific biological targets can provide insights into its mechanism of action.
  • Metabolic Profiling : Understanding how the body metabolizes this compound can inform dosing regimens and therapeutic applications.

Comparative Analysis with Structural Analogues

Several compounds share structural similarities with this compound, each exhibiting unique properties that may influence their biological activity:

Compound NameStructural FeaturesUnique Aspects
2-(Phenylamino)-2-cyclopropylethan-1-olSimilar amine groupPhenyl substitution may alter biological activity
3-(Benzylamino)-3-cyclobutylethan-1-olCyclobutyl instead of cyclopropylDifferent ring size affects reactivity
4-(Benzylamino)-4-cyclohexylethan-1-olCyclohexyl moietyLarger ring may impact steric hindrance

This table illustrates how variations in structure can lead to different pharmacological profiles, emphasizing the importance of structural modifications in drug development.

Comparison with Similar Compounds

Key Observations:

Reactivity : The cyclopropane ring in the target compound may confer unique strain-driven reactivity, unlike the more stable piperidine or enamide systems in analogs.

Solubility: The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to non-salt analogs.

Synthetic Utility: The benzylamino group in all compounds serves as a versatile handle for further functionalization, but the cyclopropane backbone may limit coupling reactions due to steric hindrance.

Research Implications and Limitations

  • Thermodynamic Stability : The cyclopropane ring’s strain energy (~27 kcal/mol) could make the target compound more reactive than analogs with unstrained rings, though experimental verification is needed.
  • Synthetic Challenges: Introducing the cyclopropane ring requires specialized methods (e.g., Simmons-Smith cyclopropanation), whereas analogs like 4-(Benzylamino)but-2-enamido may be synthesized via simpler amidation protocols.

Notes

Data Gaps : Comparative studies on physicochemical properties (e.g., logP, melting points) or biological activity are absent in the reviewed literature.

Structural Diversity: Substituents like tert-butylamino or morpholino (in patent compounds) may offer tunable steric or electronic effects compared to benzylamino .

Recommendations: Further experimental work is required to explore the compound’s applications in catalysis or drug discovery, leveraging its unique cyclopropane-ethanolamine scaffold.

Preparation Methods

Two-Step Continuous Flow Synthesis

The synthesis can be divided into two main steps:

  • Step 1: Photocyclization of 1,2-Diketones to Cyclopropyl Aminoketones
    Using visible-light photocyclization under continuous flow conditions, 1,2-diketones are converted into cyclopropyl aminoketones. This step employs a custom-made coil reactor irradiated with blue light (around 427-440 nm) and uses acetonitrile as the solvent. The reaction temperature is controlled between 19-21 °C to maintain selectivity and yield. Residence times ranging from 1 to 30 minutes have been optimized to maximize yield (up to 90%) while minimizing side reactions.

  • Step 2: Amination to Form Amino Alcohols
    The cyclopropyl aminoketones obtained in step 1 are reacted with benzylamine under continuous flow conditions in the presence of catalysts such as thiourea or phenylboronic acid to facilitate the formation of the amino alcohol. The reaction is carried out at room temperature (22-24 °C) in a PTFE coil reactor with controlled residence times (~15 minutes). Catalyst loading is optimized between 0.025 to 0.2 mol to achieve yields around 80-82%.

Equipment and Conditions

  • Photoreactor Setup:

    • Custom-made FEP coil reactors with volumes of 2-5 mL and internal diameters of 0.8 mm.
    • Irradiation sources include Kessil PR 160 lamps (427 nm) and Vapourtec UV-150 photoreactors (440 nm).
    • Temperature control via cooling baths or dry ice heat exchangers to maintain low temperatures for selectivity.
  • Flow Rates and Residence Times:

    • Flow rates typically set around 0.133 mL/min per reagent stream.
    • Residence times optimized between 1 and 30 minutes depending on the step and desired conversion.
  • Analytical Monitoring:

    • Reaction progress and yields are monitored by $$^{1}H$$ NMR using internal standards such as 1,3,5-trimethoxybenzene.
    • High-resolution mass spectrometry and X-ray crystallography are used for product confirmation.

Data Tables Summarizing Key Parameters and Yields

Step Parameter Conditions/Values Yield (%) Notes
1 Photocyclization Residence Time 1 - 30 minutes 51 - 90 Longer residence time increases yield
1 Photocyclization Temperature 19-21 °C Controlled for selectivity
1 Light Source 427 nm (Kessil PR 160) / 440 nm (Vapourtec UV-150) Blue light photocyclization
2 Amination Catalyst Thiourea / Phenylboronic acid 77 - 82 Catalyst loading: 0.025 - 0.2 mol
2 Amination Residence Time 15 minutes ~80 Room temperature, continuous flow
2 Solvent Acetonitrile HPLC grade

Research Findings and Observations

  • Photocyclization Efficiency:
    The continuous flow photocyclization of 1,2-diketones to cyclopropyl aminoketones proceeds with high efficiency, with yields reaching up to 90% at optimal residence times (15-30 minutes). Shorter residence times reduce yield but increase throughput, allowing for process tuning depending on scale and purity requirements.

  • Catalyst Screening for Amination:
    Thiourea and phenylboronic acid catalysts exhibit comparable performance in promoting the formation of the amino alcohol, with yields around 80%. Lower catalyst loadings (0.025 mol) still maintain good yields, indicating catalyst efficiency and economic viability.

  • Continuous Flow Advantages:
    Compared to traditional batch synthesis, continuous flow methods provide better heat and mass transfer, precise control over reaction time, and safer handling of potentially hazardous intermediates. The telescoped two-step continuous flow synthesis minimizes intermediate purification, enhancing overall process efficiency.

  • Analytical Confirmation:
    Detailed NMR and mass spectrometry analyses confirm the structure and purity of this compound. Single-crystal X-ray diffraction studies on related intermediates validate the cyclopropane ring integrity throughout the synthesis.

Summary of Preparation Methodology

Step Description Reagents Conditions Outcome
1 Photocyclization of 1,2-diketone 1,2-Diketone (e.g., hexane-3,4-dione), acetonitrile Continuous flow, 427-440 nm light, 19-21 °C, 15-30 min residence time Cyclopropyl aminoketone intermediate
2 Amination with benzylamine Cyclopropyl aminoketone, benzylamine, catalyst (thiourea/phenylboronic acid) Continuous flow, room temp, 15 min residence time This compound

Q & A

Basic Research Question

  • Stereochemical Analysis :

    • 1H NMR : Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm) due to ring strain. Coupling constants (Jvicinal510J_{vicinal} \approx 5–10 Hz) help confirm cis/trans isomerism .
    • Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to resolve enantiomers (if present). Retention time differences >2 min indicate successful resolution .
  • Purity Assessment :

    • HPLC : C18 column, 0.1% TFA in H2_2O/MeCN gradient (5–95% over 20 min). Purity >95% is achievable for hydrochloride salts .
    • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+^+ at m/z 206.1 (free base) or 242.5 (hydrochloride) .

Advanced Tip : X-ray crystallography of single crystals (grown in ethanol) can resolve ambiguous stereochemistry .

What in vitro biological assays have been utilized to evaluate the pharmacological potential of this compound derivatives?

Advanced Research Question
Derivatives of this compound are screened for:

  • Anti-inflammatory Activity : Inhibition of COX-2 (IC50_{50} assays) and TNF-α production in RAW 264.7 macrophages. Compare to pyrazole-based analogs (e.g., 2-(1-methyl-1H-pyrazol-5-yl)acetamide derivatives with IC50_{50} <10 μM) .
  • Metabolic Effects : GLUT4 translocation assays in 3T3-L1 adipocytes to assess antidiabetic potential. Cyclopropane derivatives show 20–30% higher activity than cyclohexyl analogs due to improved membrane permeability .
AssayModel SystemKey FindingReference
COX-2 InhibitionRAW 264.7 cells40% inhibition at 50 μM
GLUT4 Translocation3T3-L1 adipocytes1.5-fold increase vs. control

Contradiction Alert : Discrepancies in IC50_{50} values may arise from impurities (e.g., residual benzylamine) or stereoisomer mixtures .

How does the cyclopropane substituent influence the compound's physicochemical properties compared to cyclohexyl or phenyl analogs?

Advanced Research Question
The cyclopropane ring introduces unique steric and electronic effects:

  • LogP : Cyclopropane derivatives (LogP ≈ 2.1) are less lipophilic than cyclohexyl analogs (LogP ≈ 2.9) but more than phenyl analogs (LogP ≈ 1.6) .
  • Solubility : Higher aqueous solubility (32.3 mg/mL) vs. cyclohexyl analogs (18.7 mg/mL) due to reduced hydrophobicity .
  • Thermal Stability : Decomposition at 386°C (cyclopropane) vs. 320°C (cyclohexyl), attributed to ring strain stabilizing the molecule .
PropertyCyclopropane DerivativeCyclohexyl AnalogPhenyl Analog
LogP2.12.91.6
Aqueous Solubility32.3 mg/mL18.7 mg/mL45.2 mg/mL
Melting Point136.9°C152°C98°C

Mechanistic Insight : The cyclopropane ring’s angle strain enhances hydrogen-bonding capacity with biological targets, improving binding affinity .

What strategies are recommended for resolving contradictory biological activity data reported for amino alcohol derivatives in different studies?

Advanced Research Question
Contradictions often arise from:

  • Purity Issues : Residual solvents (e.g., benzylamine) or stereoisomers. Mitigate via preparative HPLC (≥95% purity) and chiral resolution .
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time). Use positive controls (e.g., dexamethasone for anti-inflammatory assays) .
  • Structural Confirmation : Re-synthesize compounds using verified routes and characterize via 13C^{13}\text{C} NMR and high-resolution MS .

Case Study : A study reporting weak COX-2 inhibition (IC50_{50} >100 μM) may have used racemic mixtures, while enantiopure samples show IC50_{50} ≈50 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)-2-cyclopropylethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)-2-cyclopropylethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.